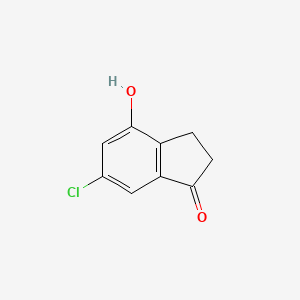

6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one

CAS No.: 1199782-91-6

Cat. No.: VC19783646

Molecular Formula: C9H7ClO2

Molecular Weight: 182.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1199782-91-6 |

|---|---|

| Molecular Formula | C9H7ClO2 |

| Molecular Weight | 182.60 g/mol |

| IUPAC Name | 6-chloro-4-hydroxy-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C9H7ClO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2H2 |

| Standard InChI Key | KRBWEDVDTYSTEL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)Cl)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the indanone family, characterized by a bicyclic framework comprising a benzene ring fused to a ketone-containing cyclopentane moiety. The substituents—chloro at position 6 and hydroxy at position 4—introduce distinct electronic and steric effects. Comparative crystallographic data from 6-chloro-1-indanone (without hydroxylation) reveal a planar benzene ring and puckered cyclopentane ring, with intermolecular interactions dominated by halogen bonding .

Key Structural Parameters (Theoretical)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol |

| IUPAC Name | 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one |

| Hybridization | sp² (aromatic), sp³ (aliphatic) |

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis routes for the 4-hydroxy isomer are documented, analogous methods for 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one involve:

-

Friedel-Crafts Acylation: Cyclization of chlorinated phenylacetic acid derivatives under acidic conditions .

-

Electrophilic Substitution: Chlorination of preformed hydroxyindanones using thionyl chloride or Cl₂ gas.

Reaction conditions (e.g., temperature, catalyst) critically influence regioselectivity. For example, hydroxyl group positioning is sensitive to directing effects during electrophilic substitution.

Reactivity Profile

The compound’s functional groups enable diverse transformations:

-

Hydroxyl Group: Participates in etherification, esterification, and oxidation to ketones or quinones.

-

Chlorine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

-

Ketone: Reduces to secondary alcohols or forms Schiff bases with amines.

Physicochemical Properties

Experimental Data from Analogues

| Property | 6-Chloro-5-Hydroxy | 5-Amino-6-Chloro |

|---|---|---|

| Melting Point | Not reported | 162–164°C |

| Solubility | Moderate in polar aprotic solvents | Low in water, high in DMSO |

| Stability | Air-stable, hygroscopic | Light-sensitive |

The 4-hydroxy isomer is expected to exhibit similar solubility trends but may display altered crystallinity due to hydrogen-bonding variations.

Biological and Industrial Applications

Antimicrobial Activity

Hydroxy-chloroindanones demonstrate broad-spectrum antimicrobial effects. For instance, 5-amino-6-chloro-2,3-dihydro-1H-inden-1-one inhibits Staphylococcus aureus (MIC: 8 µg/mL) by disrupting membrane integrity. The 4-hydroxy variant may share this activity, though steric differences could modulate potency.

Pharmaceutical Intermediate

Indanone derivatives serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that chloro-hydroxy substitution enhances COX-2 selectivity, positioning this compound as a candidate for targeted drug design.

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods for 4-hydroxy isomer synthesis.

-

Biological Screening: Evaluate anticancer and anti-inflammatory efficacy in vitro.

-

Crystallographic Studies: Resolve intermolecular interactions to guide material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume